

Physical properties of Methyl 3,4,5-trimethoxybenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,4,5-trimethoxybenzoate

Cat. No.: B117873

[Get Quote](#)

Technical Guide: Physical Properties of Methyl 3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **Methyl 3,4,5-trimethoxybenzoate**, a significant intermediate in the synthesis of various pharmaceuticals. The information is presented to support research, development, and quality control activities.

Physical Properties

Methyl 3,4,5-trimethoxybenzoate is a white to off-white crystalline powder at room temperature. Its primary physical constants, the melting and boiling points, are critical for its identification, purification, and handling in a laboratory or industrial setting.

Data Presentation

The following table summarizes the reported melting and boiling points for **Methyl 3,4,5-trimethoxybenzoate** from various sources.

Physical Property	Value	Notes
Melting Point	82-84 °C[1]	A range is often reported to account for minor impurities or variations in measurement technique. Other sources report ranges of 79.0-87.0 °C[2] and 82.0 to 85.0 °C.[3]
Boiling Point	274-275 °C[1]	At atmospheric pressure (760 mmHg).
185 °C / 16 mmHg[3][4]	At reduced pressure.	

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Ensure the **Methyl 3,4,5-trimethoxybenzoate** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
 - Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

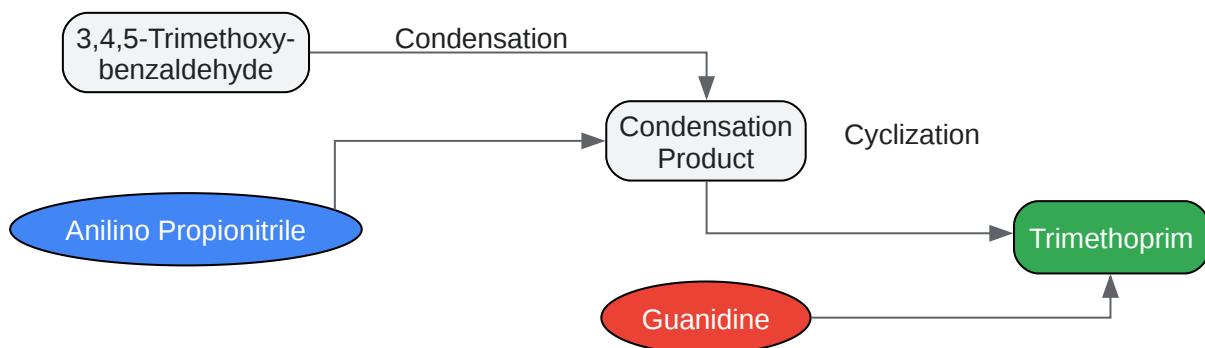
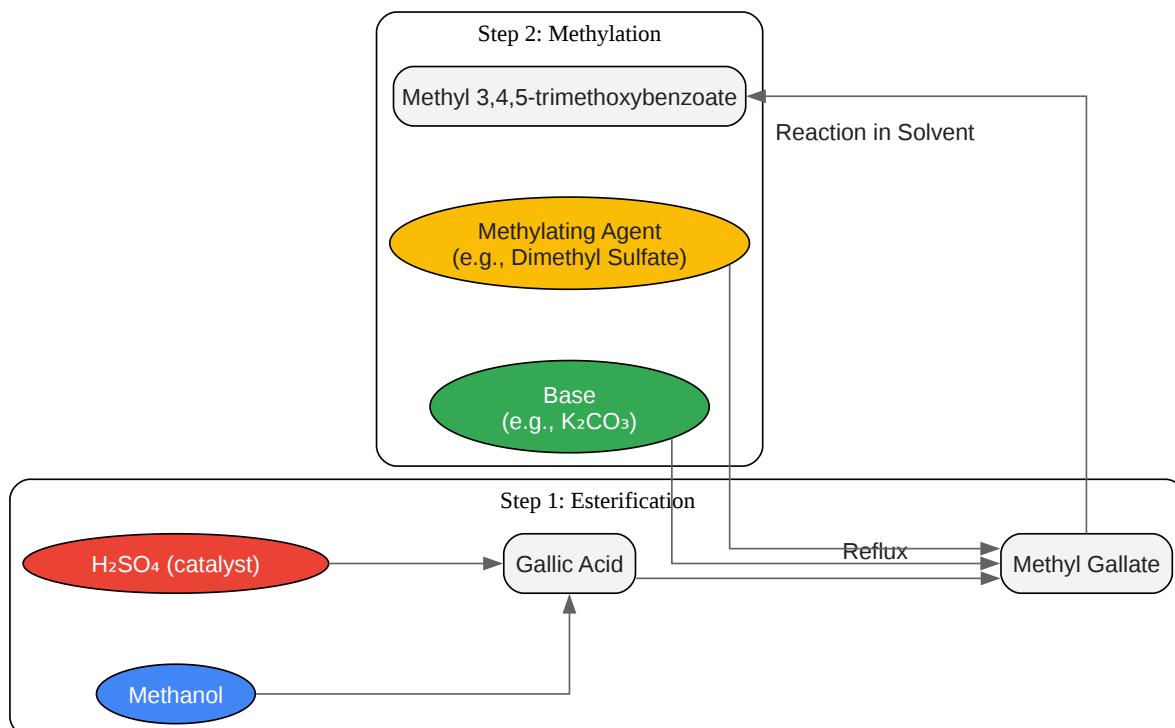
Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of a liquid, a micro-reflux method can be employed, which is suitable for small sample sizes.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)

- Thermometer (calibrated)
- Heating bath (e.g., oil bath or heating block)
- Clamp and stand



Procedure:

- Sample Preparation: Place approximately 0.5 mL of the liquid **Methyl 3,4,5-trimethoxybenzoate** (if melted) or a solution in a suitable high-boiling solvent into a small test tube.
- Apparatus Setup:
 - Place a capillary tube, with its sealed end up, into the test tube containing the sample.
 - Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
 - Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
- Measurement:
 - Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.
 - Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point.

- Reporting: Report the determined boiling point and the ambient atmospheric pressure.

Logical Workflow Visualization

Methyl 3,4,5-trimethoxybenzoate is a key intermediate in the synthesis of the antibacterial drug Trimethoprim. The following diagram illustrates a common synthetic pathway starting from Gallic Acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Physical properties of Methyl 3,4,5-trimethoxybenzoate (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117873#physical-properties-of-methyl-3-4-5-trimethoxybenzoate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com